molecular formula C26H26N2O3 B2738783 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 955671-49-5

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2738783
CAS No.: 955671-49-5
M. Wt: 414.505
InChI Key: VXZFRCNWRZLLPT-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific properties and applications of this compound may vary, but it is likely to be of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an amine reacts with an aldehyde or ketone.

    Acetamide Formation: The final step involves the reaction of the intermediate with an acetic acid derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core or the ethoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: May act as inhibitors for specific enzymes.

    Receptor Binding: Potential to bind to various biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for “N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide” would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to enzymes, receptors, or DNA.

    Pathways: Modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like berberine, papaverine.

    Benzoyl Derivatives: Compounds like benzoyl peroxide.

Uniqueness

The unique combination of the isoquinoline core with the benzoyl and ethoxyphenyl groups may confer specific biological activities or chemical properties not found in other compounds.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-2-31-24-12-8-19(9-13-24)16-25(29)27-23-11-10-20-14-15-28(18-22(20)17-23)26(30)21-6-4-3-5-7-21/h3-13,17H,2,14-16,18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZFRCNWRZLLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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